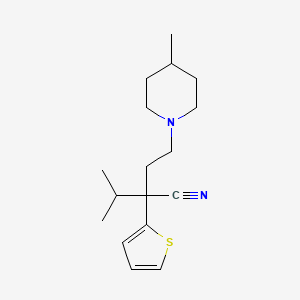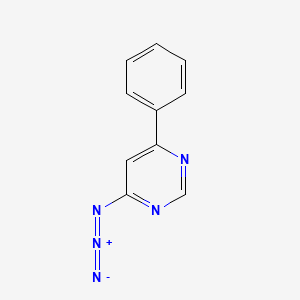![molecular formula C11H13BrN2O2 B14506848 5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine CAS No. 62899-10-9](/img/structure/B14506848.png)
5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with bromine, methyl, and allyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine typically involves the bromination of 4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The allyloxy groups can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation Reactions: Products include epoxides and other oxidized derivatives.
Reduction Reactions: Products include dihydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and allyloxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2,4-bis(methylthio)pyrimidine
- 5-Bromo-2-hydroxy-4-methylpyridine
- 5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine
Uniqueness
5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine is unique due to the presence of both bromine and allyloxy groups, which confer distinct chemical reactivity and biological activity. This combination of substituents is not commonly found in other similar compounds, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
62899-10-9 |
|---|---|
Molekularformel |
C11H13BrN2O2 |
Molekulargewicht |
285.14 g/mol |
IUPAC-Name |
5-bromo-4-methyl-2,6-bis(prop-2-enoxy)pyrimidine |
InChI |
InChI=1S/C11H13BrN2O2/c1-4-6-15-10-9(12)8(3)13-11(14-10)16-7-5-2/h4-5H,1-2,6-7H2,3H3 |
InChI-Schlüssel |
KUEBWMFUNCVEDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)OCC=C)OCC=C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


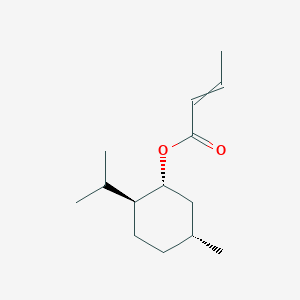
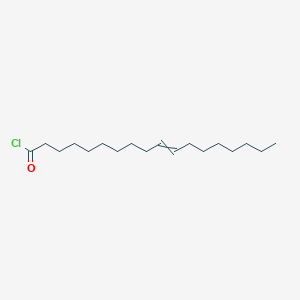
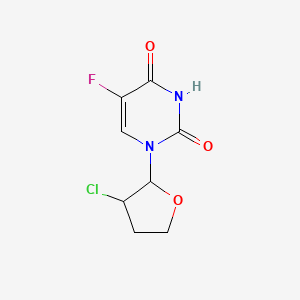
![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
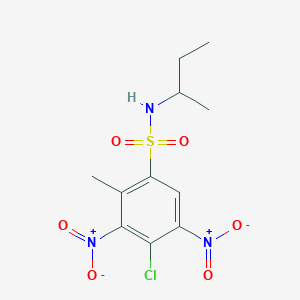
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)
![3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one](/img/structure/B14506799.png)
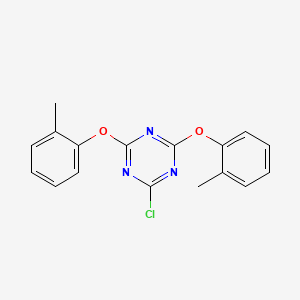
![{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14506803.png)
![2-[(4-Anilinophenyl)methyl]-N-phenylaniline](/img/structure/B14506813.png)
